molecular formula C17H21F3O3 B1327895 Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate CAS No. 898777-79-2

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

Cat. No.: B1327895
CAS No.: 898777-79-2
M. Wt: 330.34 g/mol
InChI Key: CGUPIRGEDYNVJF-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate is an organic compound with the molecular formula C17H21F3O3 It is characterized by the presence of an ethyl ester group, a ketone functional group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate typically involves the reaction of 3-trifluoromethylbenzaldehyde with ethyl 8-oxooctanoate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-(3-trifluoromethylphenyl)octanoic acid.

    Reduction: Formation of 8-hydroxy-8-(3-trifluoromethylphenyl)octanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate can be compared with other similar compounds, such as:

    Ethyl 8-oxo-8-phenyl-octanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate: The position of the trifluoromethyl group on the phenyl ring affects the compound’s reactivity and interactions.

    Ethyl 8-oxo-8-(3-chlorophenyl)octanoate: The presence of a chlorine atom instead of a trifluoromethyl group alters the compound’s electronic properties and reactivity.

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3O3/c1-2-23-16(22)11-6-4-3-5-10-15(21)13-8-7-9-14(12-13)17(18,19)20/h7-9,12H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUPIRGEDYNVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645736
Record name Ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-79-2
Record name Ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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